molecular formula C8H12N2S B12814265 3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole

3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole

Cat. No.: B12814265
M. Wt: 168.26 g/mol
InChI Key: UYXDCXZBCPZZSE-UHFFFAOYSA-N
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Description

3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties .

Preparation Methods

The synthesis of 3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions. The product is formed upon heating the reagent mixture in benzene for 2-4 hours . Another method involves the use of visible light to prompt the synthesis, which proceeds through the in situ formation of α-bromodiketones that trap with imidazolidine-2-thione to provide the desired bicyclic heterocycles in excellent yields .

Chemical Reactions Analysis

3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The most common approach for its assembly is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The type of product formed depends on the structure of the starting reagents. For example, the reaction of 2-aminothiazoles with γ-bromodipnones leads to the formation of 2,5-diarylfurans when electron-withdrawing substituents are present in the structure of the ketone . Common reagents used in these reactions include triethylamine and acetone .

Scientific Research Applications

3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole has a wide range of scientific research applications. It has been studied for its potential anticancer properties, showing moderate ability to suppress the growth of kidney cancer cells . Additionally, it exhibits high levels of anti-inflammatory, antimicrobial, and antibacterial activity . The spatial structure of this compound provides opportunities to use it as a catalyst in asymmetric synthesis . It has also been used in binding studies with bovine serum albumin (BSA) and calf thymus deoxyribonucleic acid (ctDNA), revealing moderate interactions with these biomolecules .

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with molecular targets and pathways in the body. The compound’s anticancer activity is believed to be due to its ability to interfere with the growth and proliferation of cancer cells . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to interact with proteins and DNA, affecting their function and stability .

Comparison with Similar Compounds

Similar compounds in this group include 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid and 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole . These compounds share a similar core structure but differ in their substituents and functional groups, which can affect their biological activity and chemical properties.

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

3,6,6-trimethyl-5H-imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C8H12N2S/c1-6-4-11-7-9-8(2,3)5-10(6)7/h4H,5H2,1-3H3

InChI Key

UYXDCXZBCPZZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(CN12)(C)C

Origin of Product

United States

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